molecular formula C13H20N2O2S2 B1380587 tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate CAS No. 954376-25-1

tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

Cat. No.: B1380587
CAS No.: 954376-25-1
M. Wt: 300.4 g/mol
InChI Key: FUNKNZAFGJKWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Functional Groups

The molecular architecture of this compound reveals a complex arrangement of functional groups that confer unique chemical properties to this compound. The molecule features a characteristic tert-butyl group, which provides steric bulk and influences the compound's overall conformational behavior. The carbamate functionality serves as a central structural element, linking the tert-butyl moiety to a nitrogen-containing chain that terminates in a pyridine ring through a disulfide bridge.

The compound's molecular formula, established as C₁₃H₂₀N₂O₂S₂, indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms. This composition reflects the integration of multiple functional domains within a single molecular framework. The tert-butyl group contributes significantly to the molecule's hydrophobic character, while the carbamate linkage introduces polarity and potential for hydrogen bonding interactions.

The pyridine ring system represents a crucial aromatic component that can participate in coordination chemistry and π-π stacking interactions. The disulfide bond connecting the ethyl chain to the pyridine ring creates a redox-active center that can undergo reversible cleavage and reformation under appropriate chemical conditions. This disulfide linkage is positioned strategically within the molecule to allow for potential intramolecular cyclization reactions following reductive cleavage.

The ethyl chain bridging the nitrogen atom to the disulfide bond provides flexibility to the molecule while maintaining the appropriate spacing for potential cyclization reactions. The methyl group attached to the carbamate nitrogen adds to the compound's lipophilicity and may influence its binding interactions with biological targets.

Structural Component Chemical Formula Contribution Functional Significance
tert-Butyl group C₄H₉ Steric protection, hydrophobicity
Carbamate linkage CO₂ Polarity, hydrogen bonding
Methyl substituent CH₃ Lipophilicity modulation
Ethyl bridge C₂H₄ Molecular flexibility
Disulfide bond S₂ Redox activity
Pyridine ring C₅H₄N Aromaticity, coordination potential

Classification as a Carbamate Derivative with Disulfide Linkage

This compound belongs to the specialized class of carbamate derivatives that incorporate disulfide functionality. Carbamates represent esters or salts of carbamic acid and are characterized by their stability under physiological conditions while remaining susceptible to specific enzymatic or chemical hydrolysis. The incorporation of a disulfide linkage into the carbamate framework creates a dual-responsive system that can respond to both reductive environments and specific chemical triggers.

The compound's classification as a disulfide-containing carbamate places it within a growing category of redox-responsive molecules that have found applications in drug delivery systems and chemical biology tools. The disulfide bond serves as a reduction-sensitive trigger that can facilitate the controlled release of active components under specific cellular conditions. This characteristic makes such compounds particularly valuable in the design of prodrug systems and targeted therapeutic approaches.

The combination of carbamate and disulfide functionalities creates opportunities for sequential chemical transformations. Research has demonstrated that disulfide-containing carbamates can undergo reductive cleavage followed by intramolecular cyclization reactions that result in the release of active molecules. This mechanism has been extensively studied in the context of drug delivery systems where controlled release is paramount.

The pyridine moiety within the disulfide linkage adds another dimension to the compound's classification, as pyridine-containing disulfides have been shown to exhibit unique reactivity patterns compared to aliphatic disulfide systems. The aromatic nitrogen in the pyridine ring can participate in coordination interactions and may influence the redox potential of the disulfide bond.

Classification Category Structural Basis Chemical Behavior
Carbamate derivative CO₂N linkage Hydrolytic stability
Disulfide compound S-S bond Redox responsiveness
Pyridine derivative Aromatic nitrogen Coordination capability
Redox-active molecule Disulfide center Reduction sensitivity

Historical and Contemporary Research Context

The development of this compound and related compounds emerged from the intersection of several research areas that gained prominence in the late 20th and early 21st centuries. The recognition of disulfide bonds as biologically relevant redox switches led to intensive research into synthetic molecules that could exploit these mechanisms for therapeutic and research applications.

Historical research in disulfide chemistry focused primarily on understanding protein folding and stability, where disulfide bonds play crucial structural roles. However, the translation of these principles to small molecule design opened new avenues for creating stimuli-responsive chemical systems. The development of disulfide-containing linkers for drug delivery applications represents a significant milestone in this field.

Contemporary research has expanded the scope of disulfide-containing carbamates to include applications in mechanochemical release systems. Recent studies have demonstrated that disulfide-centered polymers incorporating carbamate linkers can be activated by ultrasound-induced mechanical forces, leading to controlled release of active compounds. This mechanochemical approach represents a novel paradigm in drug delivery that goes beyond traditional chemical and enzymatic triggers.

The synthesis and characterization of compounds like this compound have been facilitated by advances in synthetic methodologies that allow for precise control over disulfide formation and carbamate installation. Multi-step synthetic routes have been developed that enable the systematic construction of these complex molecular architectures while maintaining high yields and purity.

Current research trends focus on understanding the relationship between linker structure and release kinetics in disulfide-containing systems. Studies have revealed that the nature of the linkage bond significantly influences the rate of compound release following disulfide cleavage. Carbamate linkers generally exhibit slower release kinetics compared to carbonate linkers, providing opportunities for fine-tuning the temporal aspects of drug release.

The application of disulfide-containing carbamates in antibody-drug conjugates represents another active area of contemporary research. These systems leverage the reducing environment within cancer cells to trigger the release of cytotoxic payloads specifically at the target site. The design principles established for these therapeutic applications continue to inform the development of new disulfide-containing molecular tools.

Research Period Focus Area Key Developments
1980s-1990s Protein disulfide chemistry Understanding biological redox systems
2000s-2010s Synthetic disulfide linkers Drug delivery applications
2010s-Present Mechanochemical systems Ultrasound-triggered release
Current Structure-activity relationships Kinetic optimization

The ongoing research into compounds like this compound continues to reveal new applications and mechanisms. The versatility of these molecular platforms suggests that they will remain important tools in chemical biology and medicinal chemistry for the foreseeable future. As understanding of cellular redox biology deepens, the design of increasingly sophisticated disulfide-containing systems is expected to drive further innovations in this field.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKNZAFGJKWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(pyridin-2-yldisulfanyl)ethylamine Intermediate

Reaction Type: Disulfide formation via thiol oxidation

Procedure:

  • Starting Material: 2-mercaptopyridine or 2-thiopyridine derivatives.
  • Reagents: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Reaction Conditions: The thiol is converted into a disulfide via oxidation, often facilitated by CBr₄ and PPh₃, which promote the formation of the disulfide bond.

Reaction Equation:

2-mercaptopyridine + CBr₄ + PPh₃ → pyridin-2-yldisulfide + byproducts

Notes:

  • The oxidation of the thiol to disulfide is a critical step, ensuring the formation of the pyridine disulfide linkage.
  • This intermediate is then coupled with an ethylene linker to extend the chain.

Step 2: Coupling with Ethylene Linker and Carbamate Formation

Reaction Type: Nucleophilic substitution and carbamate formation

Procedure:

  • The disulfide intermediate reacts with an amino-terminated ethylene linker (e.g., 2-aminoethyl derivative).
  • The amino group on the linker reacts with a carbamoyl chloride or isocyanate derivative to form the carbamate linkage.

Reagents:

  • N,N-Dimethylformamide (DMF) as solvent.
  • Carbamoyl chloride or isocyanate (e.g., tert-butyl chloroformate or methyl isocyanate) for carbamate formation.

Reaction Conditions:

  • Mild base (e.g., triethylamine) to facilitate carbamate formation.
  • Controlled temperature to prevent side reactions.

Reaction Equation:

pyridin-2-yldisulfide-ethylamine + tert-butyl chloroformate → carbamate intermediate

Step 3: Methylation and Tert-Butyl Protection

Reaction Type: Methylation and protection

Procedure:

  • The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
  • The carbamate nitrogen is protected with tert-butyl groups using tert-butyl chloroformate to enhance stability and bioavailability.

Reagents:

  • Methyl iodide (CH₃I) or dimethyl sulfate.
  • Tert-butyl chloroformate (Boc-Cl) for tert-butyl protection.

Reaction Conditions:

  • Anhydrous conditions.
  • Mild base (e.g., DIPEA) to facilitate methylation and protection.

Data Summary Table of Preparation Methods

Step Reaction Type Reagents Solvent Key Conditions Purpose
1 Thiol oxidation CBr₄, PPh₃ THF Room temperature Disulfide formation
2 Nucleophilic substitution & carbamate formation Carbamoyl chloride, DMF - Mild temperature Linker extension & carbamate formation
3 Methylation & tert-butyl protection CH₃I, Boc-Cl - Anhydrous, mild base Final protection

Research Findings and Considerations

  • Yield Optimization: The use of phase-transfer catalysts and controlled temperature conditions during disulfide formation improves yields.
  • Selectivity: Protecting groups such as tert-butyl ensure selectivity during methylation and carbamate formation.
  • Purification: Purification typically involves column chromatography and recrystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The disulfide linkage in tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate can undergo oxidation to form sulfoxides or sulfones under strong oxidative conditions.

  • Reduction: : The disulfide bond can be reduced to yield thiol derivatives using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted carbamates

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound's structure suggests potential applications in drug development, particularly as a pharmacophore in the design of inhibitors targeting specific biological pathways. For instance, its ability to form disulfide bonds may be exploited in the synthesis of prodrugs or targeted therapies for diseases such as cancer.

Case Study : A study investigated the use of similar disulfide-containing compounds as inhibitors of tumor growth in xenograft models. The results indicated that these compounds could effectively reduce tumor size by interfering with cellular signaling pathways .

2. Antibody Conjugates

Recent research has highlighted the potential of this compound in creating antibody-drug conjugates (ADCs). These conjugates can selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity.

Case Study : In a patent application, researchers described ADCs utilizing similar carbamate derivatives to enhance the therapeutic index against various cancers, including renal and prostate cancers . The conjugation strategy employed disulfide linkages that can be cleaved within the tumor microenvironment, releasing the active drug.

Material Science

3. Polymer Chemistry

The compound's unique functional groups allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : A research project focused on synthesizing polyurethanes using this compound as a chain extender. The resultant polymers exhibited improved elasticity and resistance to thermal degradation compared to conventional polyurethanes .

Biochemical Applications

4. Bioconjugation Techniques

The ability of the compound to form stable linkages with biomolecules makes it an attractive candidate for bioconjugation techniques. This application is particularly relevant in creating biosensors or diagnostic tools.

Case Study : A study demonstrated the successful attachment of this compound to enzymes, enhancing their stability and activity under various conditions. This bioconjugation approach was shown to improve enzyme performance in industrial applications .

Summary Table of Applications

Field Application Description
Medicinal ChemistryDrug DevelopmentPotential use as a pharmacophore for inhibitors targeting cancer pathways
Antibody ConjugatesDevelopment of ADCs for targeted cancer therapies
Material SciencePolymer ChemistryUsed as a building block for enhanced polymer properties
Biochemical ApplicationsBioconjugation TechniquesAttachment to enzymes for improved stability and activity

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the disulfide bond. In biological systems, this bond can be reduced to release thiol-containing compounds, which can then interact with various molecular targets. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

The following table highlights key differences in molecular structure, reactivity, and applications among tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate and analogous compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications
This compound (954376-25-1) C₁₃H₂₀N₂O₂S₂ 300.44 Pyridinyldisulfanyl, disulfide, tert-butyl carbamate Redox-responsive drug delivery; metal ligand systems
tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate (1698773-22-6) C₁₀H₁₇NO₂S 215.31 Propargyl thioether, tert-butyl carbamate Click chemistry (thiol-yne reactions); bioconjugation
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate (1956335-01-5) C₁₀H₂₀ClNO₄S 293.78 Chlorosulfonyl, tert-butyl carbamate Sulfonamide synthesis; electrophilic intermediates
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (N/A) C₁₃H₂₀N₂O₄ 268.31 Dimethoxypyridine, tert-butyl carbamate Solubility modulation; electron-rich coordination sites
tert-Butyl N-(6-bromohexyl)carbamate (N/A) C₁₁H₂₂BrNO₂ 288.21 Bromoalkyl, tert-butyl carbamate Alkylation agent; polymer/pharmaceutical intermediates

Structural and Functional Analysis

Disulfide vs. Propargyl Thioether
  • Target Compound (Disulfide) : The S-S bond undergoes cleavage under reducing conditions, enabling applications in stimuli-responsive drug delivery .
  • Propargyl Thioether (CAS 1698773-22-6) : The alkyne group facilitates click chemistry, allowing efficient conjugation with azides for biopolymer synthesis .
Pyridine vs. Dimethoxypyridine
  • Target Compound (Pyridine) : The pyridine ring participates in π-π stacking and metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺).
  • Dimethoxypyridine Derivative (CAS N/A) : Methoxy groups increase electron density, enhancing solubility and altering coordination behavior compared to unsubstituted pyridine .
Chlorosulfonyl vs. Bromoalkyl
  • Chlorosulfonyl (CAS 1956335-01-5) : Highly reactive toward nucleophiles (e.g., amines), forming sulfonamides for drug development .
  • Bromohexyl (CAS N/A) : Bromine acts as a leaving group in SN2 reactions, enabling alkylation of nucleophiles in intermediate synthesis .

Stability Considerations :

  • Disulfide bonds degrade in reducing environments, whereas propargyl thioethers are stable unless triggered.
  • Chlorosulfonyl compounds are moisture-sensitive, requiring anhydrous handling .

Drug Delivery Systems

The target compound’s disulfide bond is exploited in tumor-targeted therapies, where high glutathione levels in cancer cells trigger payload release . In contrast, bromoalkyl derivatives serve as non-responsive alkylating agents in chemotherapy .

Coordination Chemistry

The pyridine ring in the target compound forms stable complexes with metals, useful in catalysis or imaging agents. Dimethoxypyridine derivatives lack this versatility due to electron-donating methoxy groups .

Biological Activity

tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate (CAS No. 954376-25-1) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20N2O2S2
  • Molecular Weight : 300.44 g/mol
  • Structure : The compound features a tert-butyl group, a methyl group, and a pyridinyl disulfide moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyridine ring and disulfide linkage may enhance its interaction with biological targets.

  • Anti-inflammatory Activity : Compounds with carbamate structures have shown promising anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In silico studies suggest that the binding affinity of such compounds to COX-2 is significant, indicating potential therapeutic uses in treating inflammatory diseases .
  • Antimicrobial Properties : The pyridine moiety is known for its role in enhancing antimicrobial activity. Studies suggest that derivatives containing pyridine can disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Anticancer Potential : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
Anti-inflammatoryHighCOX-2 inhibition
AntimicrobialModerateDisruption of cell membranes
AnticancerPromisingInduction of apoptosis

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various carbamate derivatives using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

Research conducted on pyridine-containing compounds showed enhanced antimicrobial activity against several bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular respiration .

Case Study 3: Anticancer Activity

In vitro studies demonstrated that certain carbamate derivatives could effectively reduce cell viability in various cancer cell lines. Mechanistic studies revealed that these compounds could activate apoptotic pathways, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The pyridinyldisulfanyl group may require thiol-disulfide exchange under controlled redox conditions. A study on similar carbamates used EDCI/HOBt as coupling reagents for condensation reactions . Optimizing solvent polarity (e.g., DMF or dichloromethane) and temperature (e.g., 80°C for 12 hours) can enhance yields, as seen in analogous syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the carbamate backbone and pyridinyldisulfanyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and disulfide (S-S) bonds. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended. Structural ambiguities (e.g., stereochemistry) can be resolved via X-ray crystallography using programs like SHELXL .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

  • Methodological Answer : Employ flash chromatography with a gradient of ethyl acetate/hexane to remove unreacted starting materials. For stubborn impurities, preparative HPLC using a C18 column with acetonitrile/water (0.1% TFA) is effective. Crystallization from a mixture of dichloromethane and hexane may improve purity, as demonstrated in tert-butyl carbamate derivatives .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding disulfide bond disorder?

  • Methodological Answer : The disulfide bond (S-S) may exhibit rotational disorder, complicating refinement. Use SHELXL ’s rigid-bond restraint to model anisotropic displacement parameters. If disorder persists, apply Twin Law matrices (e.g., via WinGX ) to handle twinned crystals. A study on SHELX highlights its robustness in refining small-molecule structures with dynamic bonds .

Q. How can the dynamic behavior of the pyridinyldisulfanyl group be analyzed under physiological conditions?

  • Methodological Answer : Perform NMR exchange spectroscopy (EXSY) to monitor disulfide bond lability. For quantitative kinetics, use UV-Vis spectroscopy to track thiol-disulfide equilibria in buffered solutions (pH 7.4). Computational tools like MD simulations (e.g., GROMACS) can model conformational flexibility, as seen in related carbamate studies .

Q. What computational strategies are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding modes with proteins like thioredoxin reductase, a target for disulfide-containing compounds. Validate predictions with MM-PBSA free-energy calculations . For electronic structure analysis, DFT (e.g., Gaussian09) can elucidate charge distribution at the disulfide moiety .

Q. How do researchers reconcile contradictions between synthetic yields and analytical data (e.g., NMR vs. HPLC)?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For instance, low NMR purity but high HPLC yield may indicate residual solvents; use TGA-MS to detect volatile impurities. If crystallography data conflicts with NMR (e.g., unexpected tautomers), re-examine crystallization conditions for polymorphism, as noted in SHELX refinement workflows .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store the compound in argon-sealed vials at -20°C to prevent disulfide bond oxidation. Safety data sheets for similar tert-butyl carbamates recommend avoiding light and moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.